molecular formula C10H14N2 B3282675 Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)- CAS No. 7549-96-4

Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-

Cat. No.: B3282675
CAS No.: 7549-96-4
M. Wt: 162.23 g/mol
InChI Key: NOBRDGQOCLNSSL-UHFFFAOYSA-N
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Description

Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)- is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-N'-(4-methylphenyl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-9-4-6-10(7-5-9)11-8-12(2)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBRDGQOCLNSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60996950, DTXSID00902550
Record name N,N-Dimethyl-N'-(4-methylphenyl)methanimidamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3068
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7549-96-4
Record name N,N-Dimethyl-N'-(4-methylphenyl)methanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within the Formamidine Class of Organic Compounds

Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)- belongs to the formamidine (B1211174) class of compounds, which are characterized by the functional group RC(=NR')NR''R'''. Specifically, it is a trisubstituted formamidine, derived from the simplest member of the class, formamidine (HC(=NH)NH2). Formamidines are considered imine derivatives of amides and play a significant role as versatile building blocks and intermediates in organic synthesis.

The formamidine moiety in N,N-dimethyl-N'-(4-methylphenyl)- imparts distinct chemical properties. The presence of two nitrogen atoms—one sp² hybridized (the imino nitrogen) and one sp³ hybridized (the amino nitrogen)—leads to a unique electronic environment. This structure allows for significant electron delocalization, particularly upon protonation, which makes formamidines considerably more basic than their amide analogues. The positive charge in the resulting amidinium ion can be delocalized across the N-C-N system, leading to enhanced stability.

The substituents on the nitrogen atoms profoundly influence the properties of the formamidine. In the case of Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-, the dimethylamino group acts as an electron-donating group, increasing the electron density on the formamidine core. The 4-methylphenyl (p-tolyl) group, also electron-donating through induction and hyperconjugation, further modulates the electronic character and steric environment of the molecule. This specific substitution pattern influences its reactivity, basicity, and potential applications as a ligand in coordination chemistry or as a precursor in the synthesis of more complex molecules.

Historical Development of Formamidine Chemistry Relevant to Methanimidamide, N,n Dimethyl N 4 Methylphenyl

The study of formamidines gained significant momentum in the mid-20th century, particularly with the discovery of their biological activities. Research into N,N-dialkyl-N'-aryl formamidines, a subclass that includes the title compound, was heavily driven by the agrochemical industry. A key historical milestone was the development of the formamidine (B1211174) pesticide chlordimeform (B52258), which is N'-(4-chloro-2-methylphenyl)-N,N-dimethylformamidine. nist.gov The structural similarity between chlordimeform and Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)- highlights the importance of this substitution pattern in historical chemical research. nist.gov

The development of these pesticides spurred extensive investigation into the synthesis and reactivity of N,N-dimethyl-N'-aryl formamidines. Early synthetic routes often involved the reaction of an appropriate aniline (B41778) with dimethylformamide (DMF) in the presence of a dehydrating agent or an activating agent like phosphorus oxychloride (the Vilsmeier-Haack reaction). Another common approach was the reaction of an amine with a pre-formed orthoformate ester, such as triethylorthoformate. These methods provided accessible pathways to a wide range of substituted formamidines, allowing for structure-activity relationship studies that were crucial for the development of commercial products. nist.gov

While the initial focus was on pesticidal applications, the synthetic utility of formamidines became increasingly apparent to organic chemists. Researchers began to explore their use as protecting groups for primary amines, due to their stability under various conditions and their susceptibility to cleavage under specific hydrolytic or hydrogenolytic conditions. The N,N-dimethylformamidine group, in particular, proved to be a useful protecting group that could be readily introduced and removed. This dual history—as bioactive molecules and as versatile synthetic tools—has secured the place of N,N-dialkyl-N'-aryl formamidines as an important and well-studied class of organic compounds.

Fundamental Chemical Principles Governing Formamidine Reactivity and Structure

Direct Synthesis Approaches

Direct synthesis represents the most conventional and well-documented class of methods for the preparation of N,N-dimethyl-N'-(4-methylphenyl)methanimidamide. These approaches are characterized by the reaction of a substituted aniline (B41778), in this case, p-toluidine (B81030), with an activated form of N,N-dimethylformamide (DMF).

A robust and high-yield method for synthesizing the target compound involves a two-step process. First, an N,N-dimethylformamide derivative, specifically an iminium salt, is generated. This activated intermediate then readily reacts with p-toluidine to form the final formamidine product. orgsyn.org

N,N-dimethylformamide does not directly react with p-toluidine under standard conditions. An activating reagent is required to convert DMF into a more electrophilic species, typically a Vilsmeier-type reagent or a related iminium salt. nih.gov Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a particularly effective and commonly used activating reagent for this purpose. orgsyn.org

The reaction between cyanuric chloride and an excess of N,N-dimethylformamide, often heated in a solvent like 1,4-dioxane, leads to the formation of [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride. orgsyn.org This stable, yet reactive, iminium salt serves as a key intermediate. During its formation, carbon dioxide is evolved. orgsyn.org The formation of this complex avoids the use of more hazardous reagents like phosgene (B1210022) or thionyl chloride. researchgate.net

For the formation of the iminium salt from cyanuric chloride and DMF, heating at approximately 85°C for 2-3 hours has been shown to be effective, yielding the crude salt in high purity (95%). orgsyn.org

The final step involves the reaction of the isolated iminium salt with p-toluidine. The reaction is typically carried out in a protic solvent such as methanol, with a base like sodium methoxide. Refluxing the mixture overnight ensures the completion of the reaction. orgsyn.org The final product is then isolated using standard extraction and purification techniques. orgsyn.org

Table 1: Optimized Reaction Conditions for the Synthesis of N,N-Dimethyl-N'-p-tolylformamidine orgsyn.org
StepReactantsActivating Reagent/BaseSolventTemperatureTimeYield
1. Iminium Salt FormationN,N-Dimethylformamide, Cyanuric Chloride-1,4-Dioxane~85°C2–3 hours95%
2. Formamidine Synthesisp-Toluidine, Iminium SaltSodium MethoxideMethanolRefluxOvernight80–85%

Beyond the well-established methods using activating reagents like cyanuric chloride, research has explored alternative pathways that offer advantages in terms of reaction time, efficiency, and environmental impact.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can dramatically reduce reaction times from hours to minutes. unito.it For the synthesis of N,N'-disubstituted formamidines, microwave irradiation has been successfully applied, often in conjunction with reagents like triethyl orthoformate and a catalytic amount of acid. nih.govresearchgate.net This rapid heating method can lead to high yields in as little as 10 minutes. nih.gov The efficiency of microwave synthesis is attributed to the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. lew.roresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Formamidine Synthesis
ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHours to Overnight orgsyn.orgMinutes (e.g., 10-35 min) nih.govlew.ro
Energy SourceExternal heating (oil bath, heating mantle)Dielectric heating via microwaves
Potential AdvantagesWell-established, scalableRapid reaction rates, higher throughput, potential for improved yields and purity unito.it

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of formamidine synthesis, greener routes focus on using less toxic reagents, environmentally benign solvents like water, and catalyst-free or solvent-free conditions. researchgate.net

Several greener methodologies have been reported for the synthesis of related formamidines. These include:

Catalyst-free and Solvent-free Systems : An operationally simple and efficient method for preparing N-sulfonyl formamidines involves reacting an amine, a sulfonyl azide, and a terminal ynone without any catalyst or solvent. nih.gov

Use of Water as a Solvent : An environmentally benign approach for synthesizing N,N'-diarylsubstituted formamidines has been developed using water as the solvent at ambient temperature, although this may employ catalysts that require careful handling. researchgate.netresearchgate.net

Alternative Catalysts : Mild and efficient methods have been developed using catalytic amounts of inexpensive and less hazardous metal salts, such as iron(III) chloride (FeCl₃), to promote the reaction between aryl amines and triethylorthoformate at room temperature. scirp.orgscirp.org

These approaches minimize waste and avoid the use of chlorinated solvents and harsh activating reagents, aligning with the goals of sustainable chemistry. mdpi.com

Alternative Synthetic Pathways for Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-

Synthesis of Analogues and Derivatives of Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-

The structural framework of Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)- serves as a versatile scaffold for the synthesis of a variety of analogues and derivatives. By modifying the aromatic ring, the dimethylamino group, or the central methanimidamide core, researchers have developed synthetic routes to compounds with diverse electronic and steric properties. These methodologies are crucial for exploring structure-activity relationships and developing new applications for this class of compounds.

N'-(4-Nitrophenyl)-N,N-dimethylmethanimidamide Synthesis

The introduction of a nitro group onto the phenyl ring significantly alters the electronic properties of the methanimidamide scaffold, making N'-(4-Nitrophenyl)-N,N-dimethylmethanimidamide a valuable intermediate in organic synthesis. The most common and efficient method for its preparation involves the direct reaction of 4-nitroaniline (B120555) with an activated formamide derivative, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).

The synthesis is typically carried out by heating a mixture of 4-nitroaniline and a slight excess of N,N-dimethylformamide dimethyl acetal, often without a solvent or in a high-boiling aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a condensation mechanism where the amino group of 4-nitroaniline attacks the electrophilic carbon of the acetal. This is followed by the elimination of two equivalents of methanol, leading to the formation of the desired N,N-dimethylmethanimidamide derivative. wikipedia.org The reaction is generally clean and provides high yields of the product upon simple purification, such as recrystallization.

Reaction Scheme:

4-Nitroaniline + N,N-Dimethylformamide dimethyl acetal → N'-(4-Nitrophenyl)-N,N-dimethylmethanimidamide + 2 CH₃OH

This synthetic approach is advantageous due to the commercial availability of the starting materials and the straightforward reaction conditions. The strong electron-withdrawing nature of the nitro group makes the amino group of 4-nitroaniline less nucleophilic compared to aniline, but the reaction proceeds efficiently at elevated temperatures.

N,N-Dimethyl-N'-(4-methylphenyl)propanimidamide Synthesis

The synthesis of N,N-Dimethyl-N'-(4-methylphenyl)propanimidamide involves the extension of the central carbon chain from a methanimidamide to a propanimidamide. This modification is typically achieved through a two-step process starting from 4-methylaniline (p-toluidine).

The first step is the acylation of 4-methylaniline with propionyl chloride to form the corresponding amide, N-(4-methylphenyl)propanamide. This reaction is a standard amidation, usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically performed in an inert solvent like dichloromethane (B109758) or diethyl ether at room temperature or below.

In the second step, the N-(4-methylphenyl)propanamide is converted into the target propanimidamide. A common method for this transformation is the activation of the amide carbonyl group, followed by reaction with dimethylamine (B145610). The activation can be achieved using a variety of reagents, with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) being common choices. The reaction of the amide with phosphorus oxychloride forms a reactive chloro-iminium intermediate. Subsequent addition of dimethylamine leads to the displacement of the chloro group and formation of the N,N-Dimethyl-N'-(4-methylphenyl)propanimidamide.

Reaction Scheme:

4-Methylaniline + Propionyl chloride → N-(4-methylphenyl)propanamide + HCl

N-(4-methylphenyl)propanamide + POCl₃ → [Intermediate Chloro-iminium salt]

[Intermediate Chloro-iminium salt] + 2 (CH₃)₂NH → N,N-Dimethyl-N'-(4-methylphenyl)propanimidamide + (CH₃)₂NH₂Cl

This sequence provides a reliable route to the desired propanimidamide, allowing for structural variation by changing the starting aniline or the acylating agent.

Preparation of Heterocyclic Fused Methanimidamide Derivatives (e.g., Pyrazole (B372694), Pyrimidine (B1678525), Imidazole (B134444) Scaffolds)

N,N-dimethyl-N'-arylformamidines are highly versatile building blocks for the synthesis of a wide array of heterocyclic compounds. The formamidine group acts as a reactive synthon that can participate in cyclization reactions with various binucleophiles to form five- and six-membered rings.

Pyrazole Scaffolds:

The synthesis of pyrazole derivatives can be achieved through the reaction of N,N-dimethyl-N'-arylformamidines with hydrazine (B178648) or its derivatives. nih.govrsc.orgresearchgate.netorganic-chemistry.org In this reaction, the formamidine acts as a one-carbon electrophile. The reaction typically proceeds by the initial attack of one of the nitrogen atoms of hydrazine on the formamidine carbon, followed by the elimination of dimethylamine and subsequent intramolecular cyclization and aromatization to yield the pyrazole ring. The aryl group from the formamidine becomes a substituent on the pyrazole, typically at the 1-position if a substituted hydrazine is used.

Pyrimidine Scaffolds:

Pyrimidine rings can be constructed by the cyclocondensation of N,N-dimethyl-N'-arylformamidines with compounds containing an active methylene (B1212753) group flanked by two electron-withdrawing groups, such as malononitrile, ethyl cyanoacetate, or β-ketoesters. organic-chemistry.orgthieme-connect.de The reaction is often base-catalyzed and proceeds via a Knoevenagel-type condensation, followed by intramolecular cyclization. The dimethylamino group is eliminated during the cyclization, and the aryl group from the formamidine becomes a substituent on the resulting pyrimidine ring. This method provides a straightforward entry to a diverse range of substituted pyrimidines.

Imidazole Scaffolds:

The imidazole ring can be synthesized using N,N-dimethyl-N'-arylformamidines by reacting them with α-amino ketones or α-amino acids and their derivatives. researchgate.netnih.govscribd.com In the case of α-amino ketones, the amino group attacks the formamidine carbon, leading to the elimination of dimethylamine. The adjacent ketone functionality then participates in an intramolecular condensation with the newly formed N-C-N unit to close the imidazole ring. This approach allows for the introduction of various substituents onto the imidazole core, depending on the structure of the starting α-amino ketone.

Mechanistic Studies of Reaction Pathways

The reactivity of N,N-dimethyl-N'-(4-methylphenyl)- is characterized by several key reaction pathways, including nucleophilic aromatic substitution, hydrolysis, and rearrangement reactions. Understanding the mechanisms of these transformations is crucial for its application in organic synthesis.

Nucleophilic Aromatic Substitution Reactions Involving Formamidine Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings. nih.gov While traditionally viewed as a two-step addition-elimination process via a Meisenheimer complex, recent studies suggest that many SNAr reactions may proceed through concerted mechanisms. nih.govrsc.orgsemanticscholar.org The reactivity in SNAr reactions is influenced by factors such as the nature of the leaving group and the presence of electron-withdrawing substituents on the aromatic ring. semanticscholar.orgnih.gov For instance, in the reactions of activated aryl halides, the typical leaving group order is F > Cl ≈ Br > I, which is indicative of a rate-determining nucleophilic addition step. nih.gov However, in other systems, such as the substitution reactions of N-methylpyridinium compounds, a different leaving group order is observed, suggesting a more complex mechanism involving rate-determining deprotonation of an addition intermediate. nih.gov

Formamidine derivatives, including N,N-dimethyl-N'-(4-methylphenyl)-, can participate in SNAr-type reactions, where the formamidinyl group can act as a directing group or be involved in the reaction mechanism itself. The electron-donating or withdrawing nature of the substituents on the aromatic ring of the formamidine can significantly influence the reaction's feasibility and outcome.

Hydrolysis Mechanisms of Methanimidamide Structures

The hydrolysis of formamidines is a critical aspect of their chemistry, impacting their stability and synthetic utility. The mechanism of hydrolysis can vary depending on the reaction conditions, particularly the pH of the medium.

Theoretical studies on the hydrolysis of similar formamidine structures, such as N,N-dimethyl-N'-(2-oxo-1,2-dihydropyrimidinyl)formamidine, have shown that the reaction can proceed through different pathways. nih.gov One proposed pathway involves the addition of a water molecule to the C=N double bond to form a tetrahedral intermediate, followed by proton transfer and subsequent breakdown to products. nih.gov Another pathway involves a simultaneous nucleophilic attack of water on the carbon atom of the C=N bond and proton transfer to a nitrogen atom, leading to the cleavage of a C-N single bond. nih.gov

Computational studies have indicated that the pathway involving the formation of a tetrahedral intermediate is generally more favorable. nih.gov The presence of additional water molecules can also play a catalytic role, assisting in proton transfer and lowering the activation energy of the rate-determining step. nih.gov The stability of formamidines in acidic solution can be attributed to the difficulty of eliminating a relatively strong base from the tetrahedral intermediate. researchgate.net

Parameter Observation in Formamidine Hydrolysis
pH Effect Rate increases from pH 11.5 to 13.0, then becomes pH-independent above 13.5. researchgate.net
Acid Stability Generally more stable in acidic solutions. researchgate.net
Intermediate Formation of a tetrahedral intermediate is a key step. nih.govresearchgate.net
Solvent Effect Explicit water molecules are crucial for accurate modeling of the hydrolysis barrier. ssrn.com

Rearrangement Reactions (e.g., Dimroth Rearrangement) and the Role of Methanimidamide Intermediates

The Dimroth rearrangement is a significant isomerization reaction in heterocyclic chemistry, involving the transposition of two heteroatoms within a heterocyclic system. nih.govresearchgate.net This rearrangement typically proceeds through a ring-opening and ring-closure sequence. nih.gov Formamidine derivatives, such as N,N-dimethyl-N'-(4-methylphenyl)-, can serve as crucial intermediates in syntheses that involve the Dimroth rearrangement.

For example, in the synthesis of condensed pyrimidines, an aromatic amine can attack the carbon atom of a formamidine, leading to the elimination of dimethylamine. nih.gov The resulting aromatic amidine intermediate can then cyclize to form a quinazoline (B50416) structure. A subsequent Dimroth rearrangement can lead to the interchange of the endocyclic and exocyclic nitrogen atoms, yielding thermodynamically more stable products. nih.gov The driving force for the rearrangement is often the formation of a more stable isomeric product. researchgate.net The reaction conditions, such as temperature and the presence of acidic or basic catalysts, can influence the outcome and selectivity of the rearrangement. benthamscience.com

Role as a Synthetic Intermediate

N,N-dimethyl-N'-(4-methylphenyl)- and related formamidines are valuable intermediates in organic synthesis, enabling the construction of complex molecular architectures and facilitating various chemical transformations.

Formation of Advanced Organic Scaffolds

Formamidines serve as versatile building blocks in the synthesis of diverse organic scaffolds. nih.gov They can be used to introduce nitrogen-containing functionalities and to construct heterocyclic rings. For instance, N,N-dimethylformamide, a related compound, can generate an N,N-dimethylformimidamide intermediate in situ, which then acts as a carbon and nitrogen source for the formation of enaminones. nih.govacs.org These enaminones can undergo further reactions, such as cycloadditions with organic azides, to produce functionalized 1,2,3-triazoles. nih.govacs.org This one-pot synthesis strategy allows for the creation of structurally diverse products from readily available starting materials. nih.gov

The use of formamidines in diversity-oriented synthesis allows for the systematic exploration of chemical space, leading to the generation of libraries of compounds with a wide range of molecular scaffolds. nih.gov

Functional Group Interconversions

Formamidines are also employed in a variety of functional group interconversions. They can be used as protecting groups for primary amines, which can be deprotected under specific conditions. Furthermore, the formamidine group itself can be transformed into other functional groups. For example, N-sulfonyl formamidines can be synthesized through the direct condensation of sulfonamides and formamides, providing a route to compounds with potential biological activity. organic-chemistry.org

The reactivity of the formamidine group allows it to participate in reactions that modify other parts of the molecule. For example, the Vilsmeier reagent, which can be generated from N,N-dimethylformamide, is a classic example of how a formamide derivative can be used to introduce a formyl group onto an aromatic ring. nih.gov This highlights the broader utility of formamide and formamidine structures in facilitating key synthetic transformations.

Coordination Chemistry and Ligand Properties of Formamidine Systems, Including Methanimidamide, N,n Dimethyl N 4 Methylphenyl

Ligand Design Principles for Formamidines

The design of formamidine (B1211174) ligands is a strategic process aimed at creating molecules that can bind to specific metal centers to form complexes with desired properties. studysmarter.co.uk The versatility of the formamidine scaffold lies in the ability to modify the substituents on the two nitrogen atoms (N and N'). These modifications allow for the fine-tuning of both steric and electronic characteristics of the ligand, which in turn influences the stability, structure, and reactivity of the resulting metal complex. nih.govrsc.org

Key principles in the design of formamidine ligands include:

Steric Hindrance: The size of the substituent groups on the nitrogen atoms plays a crucial role in determining the coordination environment around the metal center. Bulky substituents can be used to control the coordination number of the metal, prevent unwanted side reactions, and stabilize low-coordinate species. rug.nl For instance, sterically demanding aryl groups can enforce specific geometries and prevent the formation of polymeric structures. rsc.org

Electronic Effects: The electron-donating or electron-withdrawing nature of the N-substituents directly impacts the electron density on the nitrogen donor atoms. This modulates the ligand's σ-donating ability and the strength of the metal-ligand bond. Aromatic substituents, like the 4-methylphenyl group in the title compound, can influence the electronic properties through resonance and inductive effects.

Chelate Effect: Formamidine ligands typically act as bidentate donors, binding to a metal center through both nitrogen atoms to form a stable chelate ring. The general stability of metal complexes often correlates with the denticity of the ligands, an observation attributed to the chelate effect. taylorandfrancis.com The design process aims to optimize this chelation for enhanced thermodynamic stability. taylorandfrancis.com

Solubility and Stability: The peripheral groups on the formamidine ligand can be tailored to control the solubility of both the free ligand and its metal complexes in various solvents. Furthermore, appropriate design can enhance the thermal and chemical stability of the final coordination compound.

By systematically varying the N-substituents, chemists can create a library of formamidine ligands with tailored properties, suitable for applications ranging from homogeneous catalysis to the synthesis of novel materials. nih.govethernet.edu.et

Complexation with Metal Centers

The nitrogen atoms of the formamidine moiety possess lone pairs of electrons, making them excellent donors for coordinating with various transition metal ions.

The synthesis of transition metal complexes with formamidine ligands is typically achieved through a direct reaction between the formamidine and a suitable metal salt in an appropriate solvent. researchgate.netresearchgate.netjocpr.com

Copper(II) and Zinc Complexes: The preparation of Copper(II) and Zinc(II) formamidine complexes often involves the reaction of N,N'-diarylformamidines with metal acetates, such as Cu(OAc)₂·H₂O or Zn(OAc)₂·2H₂O. rsc.orgresearchgate.net These reactions can yield complexes with diverse nuclearity; for example, some N,N'-diarylformamidines produce dinuclear Cu(II) and Zn(II) complexes, while others can form trinuclear Zn(II) structures. rsc.org The synthesis of heteroleptic copper(II) complexes, incorporating both a formamidine-type ligand and another ligand, has also been widely reported. ias.ac.innih.gov

Iron Complexes: Iron complexes are also of significant interest. While specific examples with N,N-dimethyl-N'-(4-methylphenyl)formamidine are not extensively detailed, studies on related low-coordinate iron systems demonstrate relevant synthetic strategies. For instance, diiron complexes with a bridging dinitrogen ligand have been synthesized by the reduction of an iron(I) chloride precursor under a nitrogen atmosphere, using bulky β-diketiminate ligands which, like formamidines, are N-donors. scispace.com The synthesis of terminal, high-spin iron(II) hydride complexes has also been achieved using sterically demanding N,N,C-heteroscorpionate ligands, highlighting the importance of ligand design in stabilizing unusual iron species. nih.gov

The characterization of these newly synthesized complexes is carried out using a suite of analytical techniques. Elemental analysis confirms the empirical formula, while spectroscopic methods like Infrared (IR) and UV-Visible spectroscopy provide information about the ligand's coordination to the metal. jocpr.comnih.gov Mass spectrometry is used to determine the molecular weight, and magnetic susceptibility measurements help to ascertain the electronic configuration and geometry of the metal center. nih.gov

Table 1: Representative Synthesis of Transition Metal Formamidine Complexes
Metal IonFormamidine Ligand (Example)Metal PrecursorResulting Complex Structure (Example)Reference
Copper(II)N,N′-bis(2,6-diisopropylphenyl)formamidineCu(OAc)₂·H₂ODimeric, paddle-wheel core rsc.org
Zinc(II)N,N′-bis(2,6-dimethylphenyl)formamidineZn(OAc)₂·2H₂OTrinuclear rsc.org
Zinc(II)N,N′-bis(2,6-diisopropylphenyl)formamidineZn(OAc)₂·2H₂ODimeric rsc.orgresearchgate.net
Palladium(II)Various formamidine ligands-Ternary complexes with oxalate (B1200264) co-ligands nih.gov

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom in a coordination complex. wikipedia.org Ligands can be classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate (many donor atoms). libretexts.orgbyjus.com

Formamidine ligands such as Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)- are generally considered to be bidentate . They coordinate to a metal center through the lone pairs on both nitrogen atoms of the N-C-N skeleton. nih.gov This bidentate coordination results in the formation of a stable four-membered chelate ring with the metal ion.

While bidentate chelation is the most common binding mode, other possibilities, though less frequently observed, include:

Monodentate: In cases of extreme steric hindrance or when coordinating to a metal center that is already sterically crowded, a formamidine might coordinate through only one of its nitrogen atoms.

Bridging: The formamidine ligand can bridge two metal centers. This is a common feature in the structures of dinuclear and polynuclear metal complexes, where each nitrogen atom coordinates to a different metal ion.

Table 2: Common Binding Modes of Formamidine Ligands
Binding ModeDescriptionDenticity
ChelatingBoth nitrogen atoms bind to the same metal center.Bidentate
MonodentateOnly one nitrogen atom binds to the metal center.Monodentate
BridgingThe two nitrogen atoms bind to two different metal centers.Monodentate (with respect to each metal)

Structural Analysis of Metal-Formamidine Complexes

The precise determination of the three-dimensional arrangement of atoms in a metal complex is crucial for understanding its properties and reactivity.

While specific crystal structures for complexes of Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)- are not prevalent in the surveyed literature, extensive structural studies on analogous formamidine complexes provide valuable insights into expected geometries. For example:

Mononuclear Cu(II) complexes with N-hydroxy-N,N'-diarylformamidines have been shown to adopt a square planar geometry . nih.gov

A dinuclear Cu(II) complex with N,N′-bis(2,6-diisopropylphenyl)formamidine and acetate (B1210297) co-ligands features a paddle-wheel structure where the copper centers have square pyramidal geometry. rsc.org

In mixed ligand Cu(II) complexes containing a thiosemicarbazone and a diimine, the copper center can assume a trigonal bipyramidal distorted square-based pyramidal geometry. rsc.org

These studies demonstrate that the geometry of metal-formamidine complexes can vary significantly, adopting configurations such as square planar, square pyramidal, and trigonal bipyramidal, depending on the metal ion, the specific formamidine ligand, and the presence of other co-ligands. rsc.orgnih.govrsc.org

Table 3: Selected Structural Data from X-ray Diffraction Studies of Metal-Formamidine Analogs
Complex (Example)Metal Center GeometryKey Structural FeatureReference
[Cu-(N-hydroxy-N,N'-(2,6-dimethylphenyl)formamidine)₂]Square PlanarMononuclear complex with near C₂ symmetry nih.gov
[Cu₂(N,N′-bis(2,6-diisopropylphenyl)formamidine)₂(OAc)₄]Square PyramidalDinuclear paddle-wheel core rsc.org
[Zn₃(N,N′-bis(2,6-dimethylphenyl)formamidine)₂(OAc)₆]Distorted Trigonal BipyramidalTrinuclear structure rsc.orgresearchgate.net
Cu(L)(diimine) (L=thiosemicarbazone)Trigonal Bipyramidal Distorted Square-based PyramidalFive-coordinate complex rsc.org

The substitution pattern on the formamidine ligand has a profound impact on the coordination geometry and even the nuclearity of the resulting metal complex. researchgate.netdntb.gov.ua This influence stems from a combination of steric and electronic factors.

Steric Influence: The steric bulk of the substituents on the nitrogen atoms is a dominant factor. Research on zinc complexes with N,N'-diarylformamidines has shown that a relatively less bulky ligand, N,N′-bis(2,6-dimethylphenyl)formamidine, forms a trinuclear complex, [Zn₃(L)₂(OAc)₆]. rsc.org However, when the steric bulk is increased by replacing the methyl groups with isopropyl groups, as in N,N′-bis(2,6-diisopropylphenyl)formamidine, a dinuclear complex, [Zn₂(L)₂(OAc)₄], is formed instead. rsc.org This demonstrates that increased steric hindrance on the ligand can prevent the formation of higher nuclearity clusters, favoring simpler dimeric structures.

Electronic Influence: The electronic nature of the substituents can also affect the preferred geometry. Studies on cobalt(II) complexes with bulky N,N′-diarylformamidinate N-oxides have revealed that the substitution pattern influences the equilibrium between square-planar (low spin) and tetrahedral (high spin) geometries in solution. researchgate.net This sensitivity is attributed to a combination of steric and electronic effects, where changes in the electron-donating or -withdrawing character of the aryl substituents can shift the geometric preference of the complex.

Based on a comprehensive search of available scientific literature, there is no information detailing the use of Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)- as an organocatalyst or as a ligand in metal-catalyzed hydrosilylation of ketones and epoxidation reactions as outlined in the requested article structure. The specific catalytic applications mentioned in the prompt could not be substantiated by published research.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline. The research findings, data tables, and detailed discussions for the specified sections (5.1, 5.2.1, 5.2.2, and 5.2.3) concerning this particular compound are not present in the accessible scientific domain.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Conformational Analysis of Methanimidamide, N,n Dimethyl N 4 Methylphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules, providing insights into the chemical environment, connectivity, and dynamic behavior of atoms.

¹H and ¹³C NMR Spectral Interpretation for Structural Confirmation

The proton (¹H) and carbon-13 (¹³C) NMR spectra of Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)- provide definitive evidence for its molecular structure. In a typical ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the 4-methylphenyl (p-tolyl) group, the methine proton of the formamidine (B1211174) core, the N,N-dimethyl protons, and the methyl protons of the tolyl group are observed. The integration of these signals confirms the relative number of protons in each unique environment.

The ¹³C NMR spectrum complements this data by revealing the chemical shifts of each unique carbon atom. The signals for the aromatic carbons, the imine carbon (C=N), the N,N-dimethyl carbons, and the tolyl methyl carbon appear at characteristic chemical shifts, corroborating the proposed structure. The combination of 1D and 2D NMR experiments is a powerful approach for determining the connectivity of carbons and protons in complex organic structures. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to N) ~6.9-7.2 ~118-122
Aromatic CH (meta to N) ~7.0-7.3 ~128-132
Methine CH ~7.5-7.8 ~155-160
N,N-dimethyl CH₃ ~2.9-3.1 ~35-45
Tolyl CH₃ ~2.2-2.4 ~20-22
Aromatic C (ipso to N) - ~145-150

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Dynamic NMR for Conformational Studies (e.g., Rotational Barriers)

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules, such as restricted rotation around single and double bonds. mdpi.com In Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-, several dynamic processes can be envisaged, including rotation around the C-N single bonds and the C=N double bond.

At low temperatures, the rotation around the N,N-dimethyl C-N bond may be slow on the NMR timescale, leading to two distinct signals for the two methyl groups. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single peak. youtube.com By analyzing the line shape of these signals at different temperatures, the rate constants for the rotational process can be determined, and from these, the activation energy (rotational barrier) can be calculated. nih.gov Similar studies can be applied to investigate the barrier to rotation around the C-N single bond connecting the phenyl group and the imine nitrogen. The study of rotational barriers in similar molecular structures, such as N-benzhydrylformamides, has shown that these barriers can be quantified using dynamic NMR methods in conjunction with theoretical calculations. nih.gov

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For instance, the correlation between the ortho and meta protons on the p-tolyl ring can be established.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the tolyl methyl protons to the tolyl methyl carbon.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and bonding. cardiff.ac.uk

The IR spectrum of Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)- would be expected to show characteristic absorption bands for:

C=N stretch: A strong absorption band typically in the region of 1640-1690 cm⁻¹. This is a key indicator of the imine functional group.

C-N stretch: These absorptions are typically found in the 1250-1350 cm⁻¹ region.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds. The C=N and aromatic ring vibrations are typically strong in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Imine C=N stretch 1640-1690
Amine C-N stretch 1250-1350
Aromatic Ring C=C stretch 1450-1600
Aromatic C-H C-H stretch >3000

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

For Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic cleavages of the formamidine structure. Common fragmentation pathways for similar compounds include α-cleavage and cleavage with rearrangement.

Potential fragmentation pathways include:

Loss of a methyl radical (•CH₃): from the N,N-dimethyl group, leading to an [M-15]⁺ ion.

Cleavage of the C-N bond: between the tolyl group and the imine nitrogen, resulting in fragments corresponding to the tolyl cation and the dimethylformamidine radical, or vice versa.

Fragmentation of the tolyl group: Loss of a hydrogen atom to form a stable tropylium-like ion.

The precise fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

Table 3: List of Compounds Mentioned

Compound Name
Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-

Computational and Theoretical Investigations of Methanimidamide, N,n Dimethyl N 4 Methylphenyl

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding a molecule's behavior from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Prediction of Electronic Structure and Molecular Orbitals

A detailed investigation into the electronic structure of Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)- has not been reported in the available scientific literature. Such a study would typically involve calculating the energies and shapes of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Analysis would also yield insights into electron density distribution, electrostatic potential, and atomic charges, highlighting regions of the molecule that are electron-rich or electron-poor and thus susceptible to nucleophilic or electrophilic attack.

Table 7.1.1: Hypothetical Data from Molecular Orbital Calculations (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)

Parameter Calculated Value
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Conformational Analysis and Energy Landscapes

Publicly accessible research has not detailed the conformational analysis or energy landscape for Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-. This type of investigation would involve mapping the potential energy surface of the molecule by systematically rotating its key dihedral angles, such as those around the C-N single bonds. The goal is to identify stable conformers (energy minima) and the transition states (saddle points) that connect them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature.

Computational Studies of NMR Parameters

There are no specific computational studies predicting the Nuclear Magnetic Resonance (NMR) parameters for Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)- found in the literature. Theoretical NMR studies typically use methods like Gauge-Independent Atomic Orbital (GIAO) in conjunction with DFT to calculate the isotropic shielding constants for atoms such as ¹H and ¹³C. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations are invaluable for aiding in the interpretation of experimental NMR spectra and confirming molecular structure.

Table 7.1.3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)

Atom Position Predicted ¹³C Shift Predicted ¹H Shift
N-CH₃ Data not available Data not available
C=N Carbon Data not available N/A
p-tolyl C1 (ipso) Data not available N/A

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

No molecular dynamics (MD) simulation studies for Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)- have been published. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of conformational flexibility. By simulating the molecule in a box of explicit solvent molecules (e.g., water, chloroform), these studies can elucidate how intermolecular interactions with the solvent affect the molecule's preferred conformation and dynamic behavior. This is particularly important for understanding how the compound behaves in a realistic chemical environment.

Theoretical Elucidation of Reaction Mechanisms and Transition States

A theoretical elucidation of reaction mechanisms involving Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)- is not available in current scientific literature. This advanced computational analysis would involve mapping the entire reaction pathway for a specific chemical transformation, such as hydrolysis or reaction with an electrophile. Quantum chemical methods would be used to locate the structures and energies of reactants, intermediates, transition states, and products. The calculated activation energies (the energy difference between reactants and transition states) would provide quantitative predictions of reaction rates and offer insights into the favorability of different potential mechanisms.

Supramolecular Chemistry and Intermolecular Interactions Involving Methanimidamide, N,n Dimethyl N 4 Methylphenyl

Hydrogen Bonding Networks in the Solid and Solution States

The molecular structure of Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)- possesses potential hydrogen bond acceptors in its nitrogen atoms. However, without a readily available hydrogen bond donor within its own structure, its participation in hydrogen bonding networks would primarily occur with co-crystallizing molecules (solvents or other components) that can act as donors. In the solid state, these interactions could lead to the formation of well-defined one-, two-, or three-dimensional architectures. In solution, hydrogen bonding with protic solvents would influence its solubility and conformational preferences. Detailed crystallographic studies and spectroscopic analyses (such as NMR titration) would be required to elucidate these networks.

Crystal Engineering and Polymorphism Studies

Crystal engineering aims to design and synthesize crystalline solids with desired properties by controlling intermolecular interactions. For Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-, this would involve co-crystallization with various molecules to form new solid-state structures with tailored properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is also a critical area of study. Different polymorphs can exhibit distinct physical properties, and a thorough investigation would be necessary to identify and characterize any potential polymorphic forms of this compound. Such studies typically involve screening for different crystallization conditions and analyzing the resulting solids using techniques like X-ray diffraction and thermal analysis.

Self-Assembly Processes and Molecular Recognition

Self-assembly is the spontaneous organization of molecules into ordered structures. The interplay of various non-covalent interactions, including van der Waals forces and potential π-π stacking, could drive the self-assembly of Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)- into larger aggregates in solution or in the solid state. Furthermore, the specific arrangement of its functional groups could enable it to act as a receptor in molecular recognition events, selectively binding to other molecules. Investigating these processes would require a combination of spectroscopic techniques and computational modeling.

Characterization of Non-Covalent Interactions (e.g., π-π Stacking)

The presence of a 4-methylphenyl (p-tolyl) group in the molecule introduces the possibility of π-π stacking interactions. These interactions, arising from the electrostatic attraction between aromatic rings, can play a significant role in the packing of molecules in the crystal lattice and in the formation of aggregates in solution. The strength and geometry of these interactions can be characterized using X-ray crystallography and computational methods. A detailed analysis of the crystal structure would reveal the specific nature of any π-π stacking, including offset or edge-to-face arrangements.

Future Research Directions and Unexplored Avenues in Methanimidamide, N,n Dimethyl N 4 Methylphenyl Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency

While general methods for the synthesis of formamidines are established, the pursuit of more efficient, sustainable, and high-yielding synthetic routes for N,N-dimethyl-N'-(4-methylphenyl)formamidine remains a crucial area of future research. Current methodologies often involve multi-step processes that may require harsh reaction conditions or the use of environmentally challenging reagents. Future research should focus on the development of novel synthetic strategies that address these limitations.

Recent advancements in organic synthesis have seen the emergence of catalyst-free and solvent-free systems for the preparation of N-sulfonyl formamidines. nih.govrsc.org These approaches offer significant advantages in terms of operational simplicity and environmental impact. A key future direction would be to adapt and optimize these methodologies for the synthesis of N,N-dimethyl-N'-(4-methylphenyl)formamidine. The exploration of one-pot, multi-component reactions, where the starting materials are combined in a single reaction vessel to form the desired product, could lead to significantly enhanced efficiency. researchgate.net

Furthermore, the investigation of alternative activation methods, such as microwave-assisted synthesis or flow chemistry, could provide pathways to accelerated reaction times and improved yields. researchgate.net A comparative study of different synthetic routes, evaluating factors such as atom economy, energy consumption, and waste generation, would be invaluable in identifying the most sustainable and efficient methodology.

Table 1: Potential High-Efficiency Synthetic Methodologies for Future Investigation

MethodologyPotential AdvantagesKey Parameters for Optimization
Catalyst-Free, Solvent-Free SynthesisReduced environmental impact, simplified purificationReaction temperature, stoichiometry of reactants
One-Pot Multi-Component ReactionIncreased efficiency, reduced wasteChoice of starting materials, reaction sequence
Microwave-Assisted SynthesisRapid reaction times, improved yieldsMicrowave power, irradiation time, solvent choice
Flow ChemistryPrecise control over reaction parameters, scalabilityFlow rate, reactor temperature, residence time

Exploration of Advanced Catalytic Applications in Organic Synthesis

The formamidine (B1211174) moiety is known to act as a versatile ligand and base in catalysis. The specific electronic and steric properties of N,N-dimethyl-N'-(4-methylphenyl)formamidine suggest its potential as a valuable component in various catalytic systems. An important avenue for future research is the exploration of this compound's utility as a ligand for transition metal catalysts. The nitrogen atoms of the formamidine group can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex.

Investigations into its application in cross-coupling reactions, hydrogenation, and polymerization catalysis are warranted. For instance, its performance as a ligand in well-established catalytic reactions, such as the Suzuki-Miyaura or Heck couplings, could be systematically evaluated. The electron-donating nature of the dimethylamino and p-tolyl groups may enhance the catalytic activity of the metal center.

Furthermore, the basicity of the formamidine nitrogen atom could be exploited in organocatalysis. N,N-dimethyl-N'-(4-methylphenyl)formamidine could potentially catalyze a range of reactions, such as Michael additions, aldol reactions, and ring-opening polymerizations. A thorough investigation of its pKa value and its performance in a variety of base-catalyzed transformations would be a valuable contribution to the field.

Table 2: Potential Catalytic Applications and Relevant Research Areas

Catalytic ApplicationType of CatalysisPotential Role of the CompoundKey Research Questions
Cross-Coupling ReactionsTransition Metal CatalysisLigand for Pd, Ni, or Cu catalystsEffect on catalyst stability, activity, and selectivity
Hydrogenation ReactionsTransition Metal CatalysisLigand for Ru, Rh, or Ir catalystsInfluence on substrate scope and enantioselectivity
PolymerizationOrganocatalysis/Transition Metal CatalysisInitiator or ligandControl over polymer molecular weight and architecture
Base-Catalyzed ReactionsOrganocatalysisBrønsted base catalystEfficacy in promoting various organic transformations

Design of New Formamidine-Based Materials with Tunable Chemical Properties

The incorporation of the N,N-dimethyl-N'-(4-methylphenyl)formamidine unit into larger molecular architectures opens up possibilities for the creation of novel materials with tunable properties. A significant area for future exploration is the synthesis of polymers and coordination polymers incorporating this formamidine moiety. The bifunctional nature of the formamidine group, with its potential for coordination and hydrogen bonding, makes it an attractive building block for self-assembling systems.

The development of polymeric materials derived from or containing the N,N-dimethyl-N'-(4-methylphenyl)formamidine unit could lead to materials with interesting thermal, mechanical, and optical properties. For example, incorporating this unit into the backbone of a polymer could influence its rigidity, solubility, and thermal stability. The synthesis of such polymers could be achieved through various polymerization techniques, including polycondensation or ring-opening polymerization of monomers functionalized with the formamidine group.

In the realm of coordination chemistry, N,N-dimethyl-N'-(4-methylphenyl)formamidine could be used as a linker to construct metal-organic frameworks (MOFs) or coordination polymers. The ability to tune the electronic properties of the formamidine through substitution on the p-tolyl ring provides a mechanism for tailoring the properties of the resulting materials, such as their porosity, gas sorption capabilities, and catalytic activity.

Integration with Machine Learning for Predictive Chemical Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and the optimization of reaction conditions. mpdata.frsemanticscholar.orgnih.gov A forward-looking research direction is the integration of machine learning with the study of N,N-dimethyl-N'-(4-methylphenyl)formamidine and its derivatives.

Furthermore, machine learning could be employed to predict the catalytic performance of metal complexes bearing N,N-dimethyl-N'-(4-methylphenyl)formamidine as a ligand. nih.govmdpi.commdpi.com By correlating the structural features of the ligand and the metal center with the observed catalytic activity, predictive models can be built to guide the design of more efficient catalysts. This data-driven approach has the potential to significantly accelerate the discovery of new catalytic systems. nih.gov

Finally, machine learning can aid in the design of new formamidine-based materials with desired properties. By establishing quantitative structure-property relationships (QSPRs), it may be possible to predict the properties of novel materials based on their chemical structure, enabling the in silico design of materials with tailored functionalities.

Table 3: Potential Applications of Machine Learning in the Study of Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-

Application AreaMachine Learning TaskInput DataPredicted Output
Synthesis OptimizationRegressionReactants, reagents, solvent, temperature, timeReaction yield, selectivity
Catalyst DesignClassification/RegressionLigand descriptors, metal center, substrateCatalytic activity, enantioselectivity
Materials DesignRegressionMolecular descriptors of formamidine unitMaterial properties (e.g., thermal stability, band gap)

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (HPLC, %)Reference
SolventEthanol7899.5
CatalystTriethylamine8598.7
Temperature80°C8299.1

Q. Table 2. Computational vs. Experimental Data Comparison

PropertyDFT PredictionExperimental ValueDiscrepancy (%)Reference
C-N Bond Length (Å)1.341.321.5
Dipole Moment (Debye)3.84.17.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.